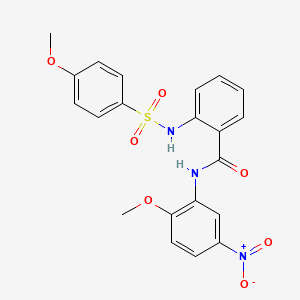![molecular formula C19H23N7 B2961543 4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine CAS No. 2201395-99-3](/img/structure/B2961543.png)
4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .Physical and Chemical Properties Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidines, including the complex structure of 4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine, have garnered interest due to their purine analog properties and antimetabolite characteristics in biochemical reactions, offering potential in pharmaceutical research, particularly for their antitrypanosomal activities. The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds involves reactions with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and heterocyclic amines or diazonium salts, leading to a variety of heterocyclic compounds that could be relevant for further research into this specific molecule (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticancer and Anti-inflammatory Applications
A study demonstrated the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines via ultrasound-assisted reactions, exploring their anti-inflammatory and anti-cancer activities. The structural analysis of these compounds, including N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, via X-ray crystallography and biological screening, highlights the potential of such molecules in medical research (Kaping, Sunn, Singha, & Vishwakarma, 2020).
Molecular Structure and Reactivity
Further insights into the molecular structure and reactivity of pyrazolo[1,5-a]pyrimidines have been provided through studies focused on their hydrogen-bonding patterns and framework structures. These studies offer foundational knowledge necessary for understanding the complex interactions and potential reactivity of this compound in various biochemical contexts (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Novel Synthetic Pathways
Research has also led to the development of novel synthetic pathways for pyrazolo[1,5-a]pyrimidines, showcasing the versatility and potential for the creation of functionally substituted compounds that could have implications for the synthesis and study of this compound (Shkineva, Vatsadze, & Dalinger, 2019).
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates are known to inhibit phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases, as well as modulate sirtuins .
Mode of Action
For instance, related compounds have been shown to inhibit key enzymes and modulate cellular pathways .
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These pathways play crucial roles in cellular signaling, inflammation, and tissue remodeling.
Result of Action
Related compounds have been shown to inhibit key enzymes and modulate cellular pathways, leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
Related pyrazolo[1,5-a]pyrazine compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites, leading to enzyme inhibition or activation .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine in animal models. Related compounds have shown varying effects at different dosages .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-12-6-17-19(20-4-5-26(17)23-12)25-9-15-7-24(8-16(15)10-25)18-13(2)14(3)21-11-22-18/h4-6,11,15-16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIJBJQPFQBJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC4CN(CC4C3)C5=NC=NC(=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
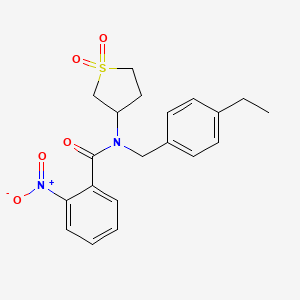

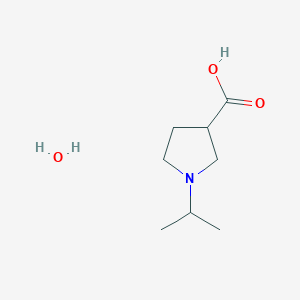

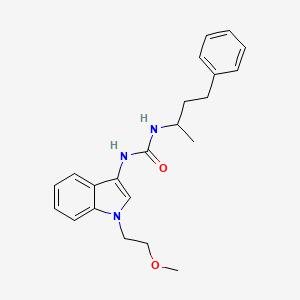


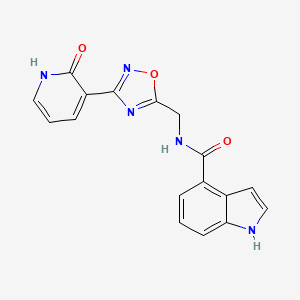
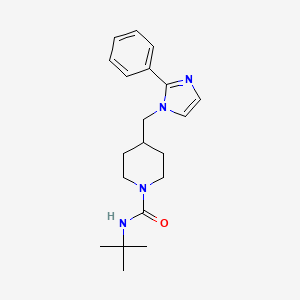
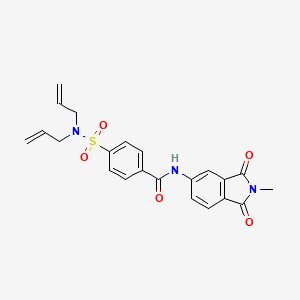
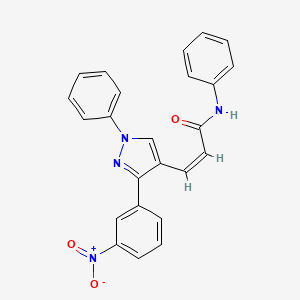

![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
